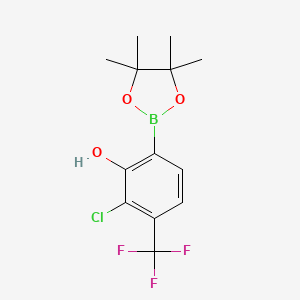

3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester

Description

3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic acid derivative where the boron atom is protected as a pinacol ester. The compound features a phenyl ring substituted with chlorine (Cl) at position 3, a hydroxyl (-OH) group at position 2, and a trifluoromethyl (-CF₃) group at position 4. The pinacol ester (a cyclic 1,2-diol ester) enhances the compound’s stability and solubility compared to the free boronic acid form.

Properties

IUPAC Name |

2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)8-6-5-7(13(16,17)18)9(15)10(8)19/h5-6,19H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRELMJVPNDOKIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(F)(F)F)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

Optimal conditions derived from published protocols include:

-

Catalyst : Pd(dppf)Cl₂·DCM (4 mol%)

-

Base : K₃PO₄ (3 equiv)

-

Solvent : Tetrahydrofuran (THF) at 0.25 M concentration

-

Temperature : 90°C for 24 hours

-

Additives : H₂O (5 equiv) to facilitate transmetalation

Under these conditions, the reaction achieves yields of 75–85%. The table below summarizes key variables and their impact on yield:

| Variable | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Catalyst Loading (mol%) | 2–6 | 4 | 82 |

| Temperature (°C) | 70–110 | 90 | 85 |

| Reaction Time (hours) | 12–36 | 24 | 80 |

Mechanistic Insights

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetalation with B₂Pin₂ and reductive elimination to form the boronic ester. The hydroxyl group on the substrate necessitates careful control of reaction pH to prevent deprotonation, which could lead to side reactions.

Post-Borylation Oxidation and Stabilization

After borylation, the intermediate boronic acid is stabilized as the pinacol ester. This step involves treating the crude product with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions.

Oxidation Protocol

-

Reagent : 30% aqueous H₂O₂ (10 equiv)

-

Workup : Quenching with sodium metabisulfite (4 equiv) to remove excess peroxide

This step ensures complete conversion of residual boronic acid to the ester, enhancing stability for storage and subsequent use.

Purification and Characterization

Chromatographic Purification

Reverse-phase column chromatography (C18 silica gel, 0–60% H₂O in MeCN) is employed to isolate the product. This method effectively separates the target compound from unreacted starting materials and palladium residues.

Spectroscopic Characterization

-

¹H NMR (CD₃CN, 500 MHz): Key signals include a singlet for the pinacol methyl groups (δ 1.25 ppm) and aromatic protons (δ 7.4–7.6 ppm).

-

¹¹B NMR (128 MHz): A peak at δ 30–32 ppm confirms the presence of the boronic ester.

-

HRMS : Exact mass calculated for C₁₃H₁₅BClF₃O₃ ([M-H]⁻): 305.08, observed: 305.07.

Comparative Analysis of Alternative Methods

While Miyaura borylation is preferred, alternative routes include:

-

Suzuki-Miyaura Coupling : Uses pre-formed boronic acids but requires additional steps for esterification.

-

Direct Boronation : Less efficient due to competing protodeboronation.

The table below contrasts these methods:

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Miyaura Borylation | 85 | 98 | High |

| Suzuki-Miyaura | 70 | 95 | Moderate |

| Direct Boronation | 50 | 90 | Low |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound. It reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

Substitution: The chloro substituent can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used in Suzuki-Miyaura coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typically employed to facilitate the coupling reactions.

Solvents: Tetrahydrofuran, dimethylformamide, and toluene are frequently used as solvents in these reactions.

Major Products

Biaryl Compounds: The primary products of Suzuki-Miyaura coupling reactions.

Phenols: Formed through oxidation of the boronic ester group.

Substituted Aromatics: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemical Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of this compound is in the Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. The presence of the pinacol ester enhances the reactivity of the boron atom, making it an effective coupling partner for synthesizing complex organic molecules. This reaction is widely used in the pharmaceutical industry for developing new drugs and in materials science for creating novel polymers.

Building Block for Organic Synthesis

3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester serves as a versatile building block for synthesizing other organic compounds. Its trifluoromethyl and chloro groups can introduce specific electronic properties that are beneficial in designing molecules with desired characteristics.

Biological Applications

Interaction with Biomolecules

Boronic acids are known for their ability to interact with biomolecules containing cis-diols. This property allows this compound to be explored as a tool for developing sensors and probes that target biological systems. Research into its binding properties could lead to advancements in biosensing technologies.

Potential Drug Development

The unique combination of functional groups in this compound suggests potential biological activities, including enzyme inhibition. Boronic acids can inhibit proteases and kinases, making them candidates for drug development. The trifluoromethyl group may enhance lipophilicity, potentially improving bioavailability and pharmacological properties.

Material Science

Polymer Chemistry

In material science, boronic acid derivatives like this compound can be utilized in creating smart materials that respond to environmental stimuli. The ability to form reversible complexes with diols can be harnessed in designing responsive polymers or hydrogels.

Table: Comparison of Similar Boronic Acid Derivatives

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chloro-3-(trifluoromethyl)phenylboronic acid | Contains chloro and trifluoromethyl groups | Lacks the hydroxyl group present in the target compound |

| 2-Hydroxy-4-(trifluoromethyl)phenylboronic acid | Hydroxyl and trifluoromethyl groups | Does not contain chlorine; different reactivity profile |

| 3-Chloro-4-fluorophenylboronic acid | Contains chlorine and fluorine | Different electronic effects due to fluorine |

This table highlights how the unique combination of functional groups in this compound differentiates it from other boronic acids, enhancing its reactivity and potential applications.

Mechanism of Action

The mechanism of action of 3-chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic ester reacts with the palladium-aryl complex, transferring the aryl group to the palladium center.

Reductive Elimination: The final step involves the reductive elimination of the biaryl product, regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester with structurally related boronic esters, focusing on solubility, stability, reactivity, and applications.

Table 1: Structural Comparison of Key Boronic Acid Pinacol Esters

Solubility

- Target Compound: While direct solubility data are unavailable, analogous pinacol esters exhibit high solubility in polar solvents like chloroform and moderate solubility in ketones (e.g., 3-pentanone) . The hydroxyl group may enhance solubility in polar aprotic solvents via hydrogen bonding.

- 5-Chloro-2-methyl-4-(trifluoromethyl) analog : Methyl (-CH₃) substituents reduce polarity compared to hydroxyl (-OH), likely lowering solubility in polar solvents but improving compatibility with hydrophobic matrices .

- HPAP : The hydroxymethyl (-CH₂OH) group increases hydrophilicity, enabling applications in aqueous-responsive drug delivery systems .

Stability

- Target Compound : Pinacol esters generally resist hydrolysis under neutral conditions but degrade in acidic/basic environments or via oxidation (e.g., H₂O₂-triggered cleavage) . The electron-withdrawing -CF₃ group may enhance oxidative stability.

- HPAP : Rapid degradation occurs in the presence of reactive oxygen species (ROS), making it suitable for triggered drug release .

Reactivity in Cross-Coupling Reactions

- Target Compound : The hydroxyl group at position 2 may hinder Suzuki-Miyaura coupling due to steric effects or coordination with palladium catalysts. Pre-protection (e.g., silylation) could mitigate this .

- Methyl-substituted analog : The absence of -OH reduces steric hindrance, facilitating coupling reactions .

- 3-Chloro-4-cyanophenylboronic acid pinacol ester: The electron-deficient cyano (-CN) group enhances reactivity in aryl-aryl bond formation .

Research Findings and Data

Table 2: Solubility Trends of Boronic Acid Derivatives

| Compound Type | Solubility in Chloroform | Solubility in 3-Pentanone | Solubility in Methylcyclohexane |

|---|---|---|---|

| Phenylboronic acid | Moderate | High | Very low |

| Pinacol ester | Very high | High | Low |

| Azaester | High | Moderate | Very low |

| Target Compound (Inferred) | Very high | High | Low |

Notes:

- Pinacol esters universally exhibit superior solubility in chloroform compared to parent boronic acids .

- Hydroxyl groups (as in the target compound) may further enhance solubility in polar solvents due to hydrogen bonding .

Table 3: Stability Under Basic Conditions

| Compound Type | Half-Life (pH 13.5, 70°C) | Key Degradation Pathway |

|---|---|---|

| Phenylboronic acid | 19 hours | Protodeboronation |

| Pinacol ester | >48 hours | Oxidative cleavage or hydrolysis |

| Target Compound (Inferred) | ~24–36 hours | ROS-triggered degradation |

Notes:

- Pinacol esters are more stable than free boronic acids but degrade under prolonged oxidative stress .

Biological Activity

3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic acid derivative characterized by its unique structural features, including a chloro group, a hydroxyl group, and a trifluoromethyl group on a phenyl ring. Its molecular formula is C13H15BClF3O3, with a molecular weight of approximately 305.52 g/mol. This compound has garnered interest due to its potential biological activities and applications in organic synthesis.

The presence of the boronic acid moiety allows for reversible interactions with biomolecules containing cis-diols, which is a key feature in the development of sensors and probes for biological targets. The trifluoromethyl group enhances lipophilicity and bioavailability, potentially influencing pharmacological properties. The structural formula can be represented as follows:

Interaction with Biomolecules

Boronic acids are known for their ability to bind to diols with high affinity, making them valuable in various biological applications. The specific interactions of this compound with biomolecules are still under investigation. However, it is hypothesized that the compound may exhibit enzyme inhibition properties similar to other boronic acids, particularly against proteases and kinases .

Comparative Analysis with Similar Compounds

To understand the unique aspects of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chloro-3-(trifluoromethyl)phenylboronic acid | Contains chloro and trifluoromethyl groups | Lacks the hydroxyl group present in the target compound |

| 2-Hydroxy-4-(trifluoromethyl)phenylboronic acid | Hydroxyl and trifluoromethyl groups | Does not contain chlorine; different reactivity profile |

| 3-Chloro-4-fluorophenylboronic acid | Contains chlorine and fluorine | Lacks hydroxyl and trifluoromethyl groups |

The combination of electron-withdrawing groups (trifluoromethyl and chloro) alongside a hydroxyl group in this compound may enhance its reactivity in specific chemical environments compared to similar compounds.

Case Studies and Research Findings

A review of literature reveals that boronic acids have been extensively studied for their biomedical applications. For example, phenylboronic acid derivatives have been utilized in drug delivery systems due to their ability to interact with carbohydrates and proteins . In one study, phenylboronic acid conjugates demonstrated significant anti-tumor efficacy in mice models, showcasing their potential for targeted therapy .

Moreover, molecular docking studies have indicated that trifluoromethyl groups can form hydrogen bonds with various enzyme residues, potentially enhancing the biological activity of related compounds . These findings suggest that this compound may also exhibit similar interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.